molecular formula C20H14N2O6 B077871 2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate CAS No. 10556-88-4

2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate

Cat. No. B077871
CAS RN: 10556-88-4
M. Wt: 378.3 g/mol
InChI Key: RLNYDAFUTZRAIW-UHFFFAOYSA-N
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Description

2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of nitroaromatics and their derivatives. Its relevance spans across various chemical reactions and the exploration of its physical and chemical properties.

Synthesis Analysis

The synthesis of nitroaromatic compounds, including those related to 2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate, often involves nitration reactions, reductive processes, and carbonylation steps. For instance, palladium-catalyzed carbonylation of nitrobenzene to methyl phenylcarbamate highlights the methodologies that could be applied to similar compounds (Gasperini et al., 2003). Reductive carbonylation techniques provide a phosgene-free pathway for the synthesis of related urea derivatives, offering insights into environmentally friendly synthetic routes (Vavasori & Ronchin, 2012).

Scientific Research Applications

  • Organic Chemistry Applications :

    • Sheradsky and Salemnick (1972) explored the reactions of benzyl N-hydroxycarbamate with nitrofluorobenzenes, leading to the formation of benzyl N-(nitrophenoxy)carbamates and derivatives of biphenyl and diphenyl ether. This study suggests potential applications in synthetic organic chemistry, particularly in the formation of N,O-diphenylhydroxylamines as intermediates (Sheradsky & Salemnick, 1972).
  • Materials Science Applications :

    • Chen et al. (1999) demonstrated the use of a molecule containing a nitroamine redox center in an electronic device. The molecule exhibited negative differential resistance and a significant on-off peak-to-valley ratio, indicating its potential in molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).
  • Pharmacology and Drug Design Applications :

    • Hodgson and Casida (1961) studied the metabolism of N,N-dialkyl carbamates, including N,N-dimethyl-p-nitrophenyl carbamate, in rat liver. The research highlighted the enzymatic processes involved in the metabolism of these compounds, which is relevant for understanding the pharmacological effects and toxicity of similar carbamates (Hodgson & Casida, 1961).
  • Analytical Chemistry Applications :

    • Czech, Friese, and Umland (1980) synthesized asymmetrically substituted diphenylcarbazones, including 1-(4-nitrophenyl)-5-phenylcarbazone. Their study showed improved analytical sensitivity due to increased molar absorptivities in chelate complexes, suggesting applications in analytical methods and detection technologies (Czech, Friese, & Umland, 1980).
  • Environmental and Detection Applications :

    • Senthilkumar et al. (2018) developed a luminescent metal–organic framework using a dicarboxyl-substituted ligand for the efficient detection of nitro-containing explosives and antibiotics in aqueous media. This showcases the potential of such compounds in environmental monitoring and safety applications (Senthilkumar, Goswami, Smith, Bajaj, & Neogi, 2018).

Safety And Hazards

It is advised to avoid contact with skin and eyes when handling NCDC. Formation of dust and aerosols should be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Given its various biological activities, NCDC could be further explored for its potential applications in medicine, such as its antimicrobial and antitumor properties. Additionally, its inhibitory effects on certain enzymes and blood coagulation factors could be of interest in the development of new therapeutic agents .

properties

IUPAC Name

4-(diphenylcarbamoyloxy)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6/c23-19(24)14-11-12-18(17(13-14)22(26)27)28-20(25)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNYDAFUTZRAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147200
Record name 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate

CAS RN

10556-88-4
Record name 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010556884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
279
Citations
R Walenga, JY Vanderhoek, MB Feinstein - Journal of Biological Chemistry, 1980 - Elsevier
Serine esterase inhibitors (phenylmethanesulfonyl fluoride, 5-dimethylaminonaphthalene-1-sulfonyl (dansyl) fluoride, 2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate, or p-nitrophenyl …
Number of citations: 127 www.sciencedirect.com
K Hishikawa, T Nakaki, T Marumo… - The Journal of …, 1994 - Am Soc Clin Investig
High blood pressure is one of the major risk factors for atherosclerosis. In this study, we examined the effects of pressure on cell proliferation and DNA synthesis in cultured rat vascular …
Number of citations: 140 www.jci.org
IJ Weiler, WT Greenough - Proceedings of the National …, 1993 - National Acad Sciences
K+ depolarization or addition of glutamate to a synaptoneurosome preparation triggers a rapid increase in size of polyribosomal aggregates isolated by centrifugation of lysate through 1 …
Number of citations: 307 www.pnas.org
Y Yuan, HJ Granger, DC Zawieja… - American Journal …, 1993 - journals.physiology.org
In this study, we hypothesized that histaminergic increases in venular permeability result from a cascade triggered by activation of phospholipase C (PLC), inducing the synthesis of …
Number of citations: 250 journals.physiology.org
OS Opgaard, HP Nothacker, FJ Ehlert… - European journal of …, 2000 - Elsevier
The cyclic peptide urotensin II has recently been cloned from human and reported to potently constrict primate blood vessels. To elucidate the cellular signalling mechanisms of this …
Number of citations: 152 www.sciencedirect.com
J Tamaoki, K Isono, M Kondo, I Yamawaki, E Tagaya… - Regulatory peptides, 1998 - Elsevier
To determine whether airway epithelium releases arginine vasopressin (AVP) and, if so, what the mechanism of the release is, we studied cultured human bronchial epithelial cell line, …
Number of citations: 6 www.sciencedirect.com
AH Clark, CJ Garland - European journal of pharmacology, 1993 - Elsevier
The Ca 2+ channel antagonists nifedipine and verapamil each significantly inhibited (50–100%) the smooth muscle contraction induced in response to either 5-hydroxytryptamine (1 μM…
Number of citations: 22 www.sciencedirect.com
BE Khiav, FL Pearce - International archives of allergy and …, 1997 - scholar.archive.org
… isatoic anhydride, the mi-crobial product chymostatin, and the chymotryptic substrates N-acetyl-¿-tyrosine ethyl ester (ATEE) and 2-nitro-4-carboxyphenyl-N‚Ndiphenylcarbamate (NCDC…
Number of citations: 1 scholar.archive.org
H Cha - 1995 - elibrary.ru
In spontaneously hypertensive rats, losartan, an AT $\sb1 $ receptor antagonist, produced a hypotensive response which was associated with mesenteric and hindlimb vasodilation. …
Number of citations: 0 elibrary.ru
K Hishikawa, T Nakaki, T Marumo, H Suzuki, R Kato… - …, 1995 - Am Heart Assoc
The effect of pure pressure without shear stress or stretch on the release of endothelin-1 was investigated. Elevation of pressure significantly enhanced endothelin-1 release from …
Number of citations: 157 www.ahajournals.org

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